molecular formula C6H9NO2 B1433936 (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol CAS No. 1807938-25-5

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol

Cat. No.: B1433936
CAS No.: 1807938-25-5
M. Wt: 127.14 g/mol
InChI Key: BRPQABWKQYZYQC-RXMQYKEDSA-N
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Description

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The methyl group attached to the oxazole ring and the hydroxyl group attached to the ethan-1-ol moiety contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-hydroxy ketones and nitriles under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Chiral Resolution: The enantiomerically pure this compound can be obtained through chiral resolution techniques such as crystallization with chiral acids or chromatography on chiral stationary phases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The oxazole ring can be reduced to form corresponding amines using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: SOCl2, PBr3, TsCl (Tosyl chloride)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Halides, tosylates

Scientific Research Applications

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.

    1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one: A related compound with a ketone group instead of a hydroxyl group.

    5-methyl-1,2-oxazole-3-carboxylic acid: A compound with a carboxylic acid group attached to the oxazole ring.

Uniqueness

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a hydroxyl group and an oxazole ring. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPQABWKQYZYQC-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807938-25-5
Record name (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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